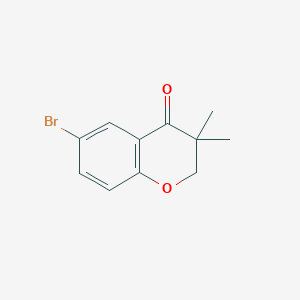

6-Bromo-3,3-dimethylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

6-bromo-3,3-dimethyl-2H-chromen-4-one |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3 |

InChI Key |

SCPBADMWOXMTBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(C1=O)C=C(C=C2)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3,3 Dimethylchroman 4 One and Analogues

Precursor Synthesis and Functional Group Transformations

The foundation of synthesizing the target compound lies in the preparation of appropriately substituted aromatic and aliphatic precursors.

The chromanone skeleton is typically constructed from phenolic precursors. Substituted phenols, particularly 2-hydroxyacetophenones, are common starting materials. The synthesis of these precursors can be achieved through various methods. For instance, a mild and efficient protocol for synthesizing substituted phenols involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide. nih.gov This method is scalable and can be combined in a one-pot sequence with bromination to generate diverse, highly substituted phenols. nih.gov

Another key precursor is a substituted 2'-hydroxyacetophenone. For example, 5'-chloro-2'-hydroxyacetophenone or 2'-hydroxy-5'-nitroacetophenone can be used to introduce substituents onto the benzene (B151609) ring of the chromanone structure. nih.gov These starting materials are crucial for creating analogues with various electronic properties.

To construct the 3,3-dimethylchroman-4-one framework, a common strategy involves the reaction of a 2-hydroxyacetophenone with acetone. For example, 2,2,6-trimethylchroman-4-one can be synthesized from 1-(2-hydroxy-5-methylphenyl)ethan-1-one and acetone in the presence of morpholine and an ionic liquid, [bbim]Br, which serves as a reusable solvent and catalyst. nih.gov This reaction establishes the gem-dimethyl group at the C-2 position of the chromanone ring, though for the target compound, the dimethyl group is at C-3.

A more direct route to the 3,3-disubstituted chroman-4-one structure involves the cyclization of a 3-(phenoxy)propionic acid derivative. This precursor can be prepared by the O-alkylation of a phenol (B47542) with a suitable three-carbon unit. Subsequent intramolecular Friedel-Crafts acylation leads to the formation of the chromanone ring.

Regioselective Bromination Strategies

Introducing a bromine atom specifically at the C-6 position is a critical step that can be accomplished either by direct bromination of the pre-formed chromanone ring or by using a pre-brominated precursor.

Direct bromination of an existing chroman-4-one ring is a common method. The electron-donating nature of the ether oxygen atom in the chromanone ring directs electrophilic aromatic substitution to the C-6 and C-8 positions. To achieve regioselectivity for the C-6 position, careful control of the brominating agent and reaction conditions is necessary. For instance, pyridinium tribromide (Py·Br₃) has been used as a brominating agent for chroman-4-one derivatives. nih.gov Similarly, bromination of 4-chromanone (B43037) can be achieved using copper(II) bromide. researchgate.net While this example refers to bromination at the C-3 position, similar electrophilic substitution principles apply to the aromatic ring.

| Brominating Agent | Substrate | Position(s) Brominated | Notes |

| Pyridinium Tribromide | 2-pentylchroman-4-one | C-3 | Used for alpha-bromination to the carbonyl. nih.gov |

| Copper(II) Bromide | 4-chromanone | C-3 | Results in alpha-bromination. researchgate.net |

| Bromine (in situ) | Aromatic Amines | para-position | A method for regioselective bromination of anilines. nih.gov |

| H₂O₂/HBr | Arylboronic Acids | Varies | Part of a tandem hydroxylation/bromination sequence. nih.gov |

This table presents examples of bromination reactions on related structures to illustrate potential reagents.

An alternative to direct bromination is to start with a precursor that already contains the bromine atom at the desired position, such as 4-bromoaniline or a 4-bromophenol derivative. For example, 6-bromo-4-iodoquinoline synthesis starts from 4-bromoaniline, which ensures the bromine is in the correct position from the outset. atlantis-press.com This precursor then undergoes condensation and cyclization reactions to build the heterocyclic system. atlantis-press.com

Functional group interconversion (FGI) offers another indirect route. ub.eduvanderbilt.edu A chromanone with a different functional group at the C-6 position, such as a nitro or amino group, could be synthesized first. The amino group can then be converted to a bromide via a Sandmeyer-type reaction. This multi-step approach can provide high regioselectivity when direct bromination is problematic.

Cyclization Reactions for Chromanone Ring System Formation

The final and crucial step in forming the chromanone ring is the cyclization of a suitable linear precursor. Several methods are available, often depending on the nature of the precursor.

One of the most common methods is the acid-catalyzed intramolecular cyclization of β-phenoxypropanoic acids. preprints.org This reaction is a type of Friedel-Crafts acylation. Various acidic catalysts can be employed for this ring closure.

Common Catalysts for Chromanone Ring Closure:

Polyphosphoric Acid (PPA): Widely used for the cyclization of phenolic acids to form chromones and related structures. preprints.orgijrpc.com

Sulfuric Acid: Effective for promoting the cyclization reaction under acidic conditions. google.com

Thionyl Chloride: Can be used to activate the carboxylic acid, facilitating cyclization. google.com

Phosphorus Oxychloride (POCl₃): Another common reagent for catalyzing the ring closure of phenolic compounds. ijrpc.com

Hydrochloric Acid: Used as a catalyst in some chromone (B188151) syntheses. ijrpc.com

The choice of catalyst and reaction conditions, such as temperature, can significantly impact the yield and purity of the final chromanone product. preprints.orgijrpc.comgoogle.com For instance, the synthesis of thiochromones from 3-(arylthiol)propanoic acids is effectively achieved using polyphosphoric acid (PPA) in a one-pot reaction. preprints.org Similarly, 5,7-difluorochroman-4-one can be prepared by cyclizing 3-(3,5-difluorophenoxy)propionic acid with thionyl chloride or under acidic conditions with sulfuric acid. google.com

Intramolecular Cyclization Protocols

Intramolecular cyclization is a cornerstone in the synthesis of the chromanone scaffold. Key strategies such as Friedel-Crafts acylation and palladium-catalyzed cyclization are employed to form the core structure of 6-bromo-3,3-dimethylchroman-4-one.

Friedel-Crafts Acylation: This classic method involves the cyclization of a suitable precursor, typically a 3-(4-bromophenoxy)-3-methylbutanoic acid, in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, promoting the intramolecular electrophilic aromatic substitution to form the ketone moiety of the chromanone ring. The reaction proceeds by activation of the carboxylic acid, followed by attack of the electron-rich aromatic ring to close the six-membered heterocyclic ring. The presence of the bromo substituent on the phenolic precursor directs the cyclization to the desired position.

A plausible reaction scheme is as follows:

Palladium-Catalyzed Cyclization: Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions. For the synthesis of 3,3-dimethylchroman-4-ones, a palladium-catalyzed intramolecular addition of an aryl bromide to an aldehyde has been reported as a key step. researchgate.net This approach offers a controlled method to form the chromanone ring. By selecting the appropriate ligand and base, the reaction can be directed to yield the desired cyclic ketone. researchgate.net This methodology is particularly relevant for the synthesis of this compound, as the required aryl bromide functionality is already present in the target molecule's precursor.

Green Chemistry Approaches in Chromanone Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of chromanones. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Solid Acid Catalysts: To circumvent the issues associated with corrosive and difficult-to-handle liquid acids like polyphosphoric acid in Friedel-Crafts reactions, solid acid catalysts have been explored. ias.ac.inresearchgate.net Materials such as zeolites, sulfated zirconia, and various heteropolyacids offer advantages including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. ias.ac.inresearchgate.net These catalysts can promote the intramolecular cyclization with high efficiency and selectivity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry for accelerating organic reactions. nih.gov In the context of chromanone synthesis, microwave-assisted reactions can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net This technique can be applied to both Friedel-Crafts acylations and palladium-catalyzed cyclizations, offering a more energy-efficient pathway.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, careful tuning of conditions is crucial to maximize the yield and purity of the product.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can influence the solubility of reactants, the reaction temperature, and the stability of intermediates. For Friedel-Crafts acylations, high-boiling, non-polar solvents are often used, while palladium-catalyzed reactions may require polar aprotic solvents.

Temperature: Reaction temperature is a critical factor that affects the rate of reaction. Optimization involves finding the ideal temperature that promotes the desired transformation without leading to decomposition or the formation of side products.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion.

An example of the impact of reaction conditions on yield is presented in the table below, based on hypothetical optimization studies for a Friedel-Crafts cyclization.

Hypothetical Optimization of Friedel-Crafts Cyclization for this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPA | None | 80 | 4 | 65 |

| 2 | PPA | None | 100 | 2 | 85 |

| 3 | PPA | None | 120 | 2 | 78 (decomposition observed) |

| 4 | Zeolite H-BEA | Toluene | 110 | 8 | 75 |

| 5 | Zeolite H-BEA | Toluene | 110 | 12 | 82 |

Scale-Up Considerations in the Synthesis of Substituted Chromanones

Transitioning a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. catsci.com

Heat Transfer: Intramolecular cyclizations, particularly Friedel-Crafts acylations, can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management a primary concern. catsci.com

Mixing: Ensuring proper mixing of reactants and catalysts is essential for consistent reaction outcomes. In large reactors, achieving homogeneous mixing can be challenging and may require specialized stirring equipment.

Reagent Addition: The rate of addition of reagents, especially catalysts or highly reactive substrates, needs to be carefully controlled during scale-up to manage heat generation and maintain a steady reaction profile.

Work-up and Purification: Procedures for product isolation and purification that are straightforward on a small scale, such as column chromatography, may not be practical for large-scale production. Alternative methods like crystallization or distillation need to be developed and optimized.

Safety: A thorough hazard and operability (HAZOP) analysis is essential before scaling up any chemical process. This includes evaluating the toxicity of reagents and solvents, the potential for exothermic events, and the safe handling of byproducts.

Chemical Reactivity and Functional Group Transformations of 6 Bromo 3,3 Dimethylchroman 4 One

Reactions at the Bromine Moiety (C-6 Position)

The bromine atom attached to the aromatic ring of 6-Bromo-3,3-dimethylchroman-4-one is a versatile handle for introducing a wide array of substituents, thereby enabling the synthesis of a diverse library of chromanone derivatives. This section focuses on the reactions that can be performed at this position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. nih.govnih.gov In the context of this compound, the bromine atom can be displaced by various nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. While the chromanone ring itself provides some activation, the reaction often requires specific conditions to proceed efficiently. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com However, in many cases, the leaving group's ability to depart becomes more significant, leading to the more common reactivity trend of I > Br > Cl > F. nih.gov

| Reactant | Nucleophile | Product | Conditions | Reference |

| This compound | Amines, Thiols | 6-Amino/Thio-3,3-dimethylchroman-4-one derivatives | Base-free, metal-free, low temperature | researchgate.net |

| Aryl Bromide | Pyrrolidine | N-Aryl Pyrrolidine | Not specified | bohrium.com |

| Aryl Halides | Red Phosphorus | Triarylphosphines | Superbase systems (KOH/L) | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromine atom at the C-6 position of this compound serves as an excellent substrate for these transformations. nih.govmdpi-res.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls and substituted aromatic compounds. masterorganicchemistry.comnih.gov The reaction of this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would yield the corresponding 6-aryl or 6-vinyl-3,3-dimethylchroman-4-ones. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-3,3-dimethylchroman-4-one | 82% | nih.gov |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Not specified | Diversified GRMs | Good to excellent | nih.gov |

| 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone | Arylboronic acids | Palladium catalyst | Not specified | 6-Aryl-3-(trifluoromethylsulfonyloxy)flavone | Good | researchgate.net |

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgliverpool.ac.uk This reaction is a powerful tool for the synthesis of substituted alkenes. masterorganicchemistry.com Treating this compound with various alkenes under Heck conditions would lead to the formation of 6-alkenyl-3,3-dimethylchroman-4-ones. A reductive variant of the Heck reaction can also be employed to form alkyl-aryl linkages. nih.gov

| Aryl Halide | Alkene | Catalyst | Product | Conditions | Reference |

| Aryl Bromides | Alkenes | Pd/BrettPhos | Alkenylated arenes | Not specified | chemrxiv.org |

| Aryl Bromides | Unactivated Alkenes | Palladium catalyst | Aryl-alkyl linkages | Good yield, moderate to good selectivity | nih.gov |

| Aryl Chlorides | Aldehydes (via enamine) | Palladium catalyst | Alkyl aryl ketones | Pyrrolidine condensation | liverpool.ac.uk |

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. nih.gov The reaction of this compound with a terminal alkyne would yield a 6-alkynyl-3,3-dimethylchroman-4-one derivative.

| Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Product | Reference |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 4-(Phenylethynyl)-6H-1,2-oxazine | nih.gov |

| Aryl Halide | Terminal Alkyne | Palladium complex | Copper(I) salt | Amine | Aryl-alkyne | wikipedia.orgorganic-chemistry.org |

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. While not as commonly cited for this specific substrate in the initial search, it represents another powerful method for C-C bond formation.

Reduction of the Aryl Bromide

The bromine atom at the C-6 position can be removed through various reductive dehalogenation methods. This transformation is useful when the bromine atom is used as a directing group or for strategic purposes and needs to be replaced by a hydrogen atom in the final product. Photocatalytic methods using visible light have been shown to effectively reduce aryl halides. researchgate.net

Reactivity of the Chromanone Carbonyl Group (C-4 Position)

The carbonyl group at the C-4 position of the chromanone ring is another key site for chemical transformations, allowing for the introduction of new functional groups and the modification of the heterocyclic core.

Reductive Transformations (e.g., to Chromanols, Chromans)

The carbonyl group of this compound can be reduced to a secondary alcohol (a chromanol) or further to a methylene (B1212753) group (a chroman). The choice of reducing agent determines the outcome of the reaction.

Reduction to the corresponding 6-bromo-3,3-dimethylchroman-4-ol can be achieved using various reducing agents. For instance, a palladium-catalyzed intramolecular nucleophilic addition of the aryl bromide to the aldehyde precursor can be controlled to yield either the chromanol or the chromanone. researchgate.net

| Starting Material | Product | Reagents/Conditions | Reference |

| ortho-bromo-α-ketimino amide | 3,3-dimethylchroman-4-ol | Pd(OAc)₂, (R)-BINAP | researchgate.net |

| This compound | (3R,4S)-4-Amino-6-bromochroman-3-ol | Not specified |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the carbonyl group is susceptible to attack by strong carbon nucleophiles such as Grignard reagents and organolithium reagents. masterorganicchemistry.comyoutube.com These reactions are fundamental for the formation of new carbon-carbon bonds at the C-4 position, leading to the synthesis of tertiary alcohols. youtube.commasterorganicchemistry.com

The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a tertiary alcohol, 6-bromo-4-alkyl/aryl-3,3-dimethylchroman-4-ol. It is important to note that Grignard reagents can be formed from aryl bromides in solvents like tetrahydrofuran. rsc.org

| Ketone/Aldehyde | Grignard Reagent | Product | Conditions | Reference |

| Ketones | Grignard Reagent | Tertiary Alcohols | Acid workup | youtube.commasterorganicchemistry.com |

| Aldehydes | Grignard Reagent | Secondary Alcohols | Acid workup | youtube.com |

| Benzaldehyde | Grignard from 3-bromo-N,N-dimethylbenzylamine | Alcohol and Ketone | Tetrahydrofuran | rsc.org |

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazones, Oximes)

The carbonyl group at the C-4 position of this compound is a key site for functionalization through condensation reactions. These reactions typically involve the nucleophilic attack of a nitrogen-containing compound, such as a hydrazine (B178648) or hydroxylamine (B1172632), on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new C=N double bond.

Hydrazone Formation: The reaction with various hydrazine derivatives leads to the formation of the corresponding hydrazones. These reactions are foundational in creating more complex heterocyclic systems. For instance, the reaction of chromones with hydrazine hydrate (B1144303) can lead to pyrazole (B372694) derivatives through a mechanism involving nucleophilic attack at the C-2 position, subsequent ring opening, and then intramolecular cyclization. mdpi.com While general studies on chromones are available mdpi.comresearchgate.net, specific data on the direct hydrazone formation from this compound requires inference from the reactivity of similar chromanone structures. 3-Azolyl-4-chromanone phenylhydrazones, for example, have been synthesized and investigated for their biological potential. nih.gov

Oxime Formation: The synthesis of oximes from ketones, such as this compound, is a well-established transformation. mdpi.comresearchgate.net This reaction is typically achieved by treating the ketone with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base or under conditions that facilitate the reaction. mdpi.comgoogleapis.com The resulting oximes are valuable intermediates in organic synthesis. For example, chroman-4-one oximes can undergo rearrangement reactions, like the Beckmann rearrangement, to yield lactams such as 3,4-dihydrobenzo[f] mdpi.comresearchgate.netoxazepin-5(2H)-one. researchgate.net The formation of oximes is generally efficient, with methods developed to improve yields and reduce reaction times, including the use of microwave irradiation or sonication for other ketone substrates. mdpi.com

Below is a representative table of condensation reactions based on the general reactivity of chromanones.

Table 1: Representative Condensation Reactions

| Reactant | Product Type | Reagents & Conditions | General Yield Range | Ref |

|---|---|---|---|---|

| Hydrazine Hydrate | Hydrazone/Pyrazole | Ethanol, Reflux | Moderate to Good | mdpi.com |

| Phenylhydrazine | Phenylhydrazone | Acetic Acid, Heat | Moderate to Good | nih.gov |

Modifications at the Gem-Dimethyl Group (C-3 Position)

The gem-dimethyl group at the C-3 position of the chromanone ring is generally considered chemically inert due to the strength and non-polar nature of the C-C and C-H bonds. Direct functionalization of these methyl groups is challenging and not commonly reported in standard synthetic transformations. Most modifications of the chromanone scaffold occur at other positions, such as the C-2, C-4 (carbonyl), or on the aromatic ring.

Research on related chromanone structures primarily focuses on reactions at the alpha-position to the carbonyl (C-2 and C-3 in unsubstituted chromanones) or on the aromatic ring. For example, bromination of 4-chromanone (B43037) occurs at the C-3 position. researchgate.net However, in the case of this compound, the C-3 position is already fully substituted with two methyl groups, precluding such electrophilic substitution.

Transformations involving the gem-dimethyl group would likely require harsh conditions, such as those used for free-radical halogenation, or advanced catalytic methods that can activate C-H bonds. Such specific modifications for this compound are not widely documented in the reviewed literature, indicating that this part of the molecule remains a stable scaffold in most reported chemical transformations.

Reactions Involving the Heterocyclic Oxygen and Ring System

The heterocyclic oxygen atom and the pyranone ring system can participate in several types of reactions, most notably ring-opening and rearrangement reactions. These transformations are often initiated by nucleophilic attack at the C-2 position or by Lewis acid catalysis.

Ring-Opening Reactions: Nucleophiles can attack the C-2 position of the chromanone ring, leading to the cleavage of the C-O bond and opening of the heterocyclic ring. This type of reaction is a key step in the transformation of chromones into 3(5)-(2-hydroxyaryl)pyrazoles upon reaction with hydrazine. mdpi.com A similar aza-Michael addition/ring-opening process can occur in the presence of N-nucleophiles, which can be a competing pathway in reactions targeting other parts of the molecule. nih.gov

Ring Expansion and Rearrangement: Chroman-4-one derivatives can undergo ring expansion. For example, the Beckmann rearrangement of chroman-4-one oximes, using reagents like polyphosphoric acid (PPA) or thionyl chloride, results in the formation of 7-membered lactams, specifically benzo[f] mdpi.comresearchgate.netoxazepin-5-ones. researchgate.net Lewis acid-promoted reactions can also induce rearrangements. For instance, methanochromanones react with aldehydes in the presence of SnCl4 to yield trans-fused tetrahydrofuro[2,3-b] mdpi.combenzopyranones through a ring-expansion pathway. clockss.org This suggests that the this compound ring system could be susceptible to similar skeletal reorganizations under appropriate catalytic conditions.

Cycloaddition Reactions: While less common for the saturated pyranone ring in chromanones compared to chromones, the underlying benzopyran structure can be formed through cycloaddition pathways. For example, the Diels-Alder reaction is a fundamental method for constructing six-membered rings. vanderbilt.edu More specifically, the synthesis of chromene systems can be achieved via the reaction of arynes with α,β-unsaturated aldehydes, which involves a formal [2+2] cycloaddition followed by ring-opening and an intramolecular Diels-Alder reaction. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of chromanones have been a subject of study, providing insight into product formation and selectivity.

Mechanism of Condensation Reactions: The formation of oximes and hydrazones proceeds via a well-understood nucleophilic addition-elimination mechanism. The nitrogen nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine). This is followed by proton transfer and subsequent elimination of a water molecule to generate the C=N double bond of the imine product. The rate-determining step can vary depending on the pH of the reaction medium.

Mechanism of Ring-Opening/Closing (ANRORC type): The reaction of chromones with hydrazine to form pyrazoles is a classic example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. mdpi.com The process begins with the nucleophilic attack of hydrazine at the C-2 position of the chromone (B188151). This leads to the opening of the pyranone ring to form an intermediate phenolic vinyl hydrazine. Subsequent intramolecular condensation between the hydrazine moiety and the ketone group of the original chromone framework leads to the formation of the new pyrazole ring. mdpi.com A similar mechanistic pathway is proposed for the formation of chroman-2,4-diones from 3-iodochromone in the presence of primary amines, involving an aza-Michael addition followed by pyrone ring cleavage. nih.gov

Mechanism of Rearrangements: The Beckmann rearrangement of chroman-4-one oximes involves the conversion of the oxime's hydroxyl group into a good leaving group (e.g., by protonation or tosylation), followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate which is then hydrolyzed to form the lactam. researchgate.net In the case of Lewis acid-catalyzed ring expansions, such as the reaction of methanochromanones, the mechanism involves the formation of a zwitterionic intermediate promoted by the Lewis acid. This intermediate then reacts with an electrophile (like an aldehyde) to undergo cyclization and form the expanded ring system. clockss.org

Derivatization and Analogue Synthesis from 6 Bromo 3,3 Dimethylchroman 4 One

Synthesis of Novel 6-Substituted-3,3-dimethylchromanone Derivatives

The bromine atom at the C-6 position of the chromanone core is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. nih.govresearchgate.net These reactions are fundamental for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 6-bromo-3,3-dimethylchroman-4-one with various aryl or vinyl boronic acids or their esters. mdpi.comnih.gov The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate, facilitates the synthesis of 6-aryl- and 6-vinyl-3,3-dimethylchroman-4-one derivatives. nih.govresearchgate.net This approach is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the 6-bromo substrate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov This method allows for the synthesis of 6-alkynyl-3,3-dimethylchroman-4-ones, which are valuable intermediates for further transformations or as target molecules themselves. Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the this compound with a wide range of primary or secondary amines. chemspider.comnih.gov The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results for coupling with aryl bromides. rsc.org This reaction facilitates the synthesis of 6-amino-3,3-dimethylchroman-4-one derivatives, introducing key hydrogen-bond donating and accepting features.

The following table summarizes these key transformations for synthesizing 6-substituted derivatives.

| Reaction | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl/vinyl-3,3-dimethylchroman-4-one |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-3,3-dimethylchroman-4-one |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 6-Amino-3,3-dimethylchroman-4-one |

Preparation of Fused Heterocyclic Systems Incorporating the Chromanone Core

The chromanone scaffold can be used to construct more complex, polycyclic systems by building additional heterocyclic rings onto the core structure. These fused systems often exhibit unique chemical properties and biological activities.

A prominent strategy involves the reaction of the chromanone ketone with binucleophilic reagents. For instance, condensation of the C-4 carbonyl group with hydrazine (B178648) or substituted hydrazines is a common method for constructing a fused pyrazole (B372694) ring. researchgate.net This reaction leads to the formation of chromeno[4,3-c]pyrazol-4(1H)-one derivatives. nih.govresearchgate.net The reaction typically proceeds by initial formation of a hydrazone at the C-4 position, followed by an intramolecular cyclization and dehydration (or a related elimination/aromatization sequence) to yield the fused heterocyclic system. The specific reaction conditions and the nature of the substituents on the hydrazine determine the final structure of the pyrazole ring. nih.govdntb.gov.uaipb.pt

The synthesis of these fused systems can be influenced by the substituents already present on the chromanone ring. The bromine at C-6 can be retained for further functionalization after the heterocycle is formed, or it can be used to modulate the electronic properties of the system.

The table below outlines a key reaction for the synthesis of fused pyrazole systems.

| Starting Material | Reagent | Fused System | Product Class |

| This compound | Hydrazine Hydrate (B1144303) (H₂N-NH₂·H₂O) | Pyrazole | 8-Bromo-3,3-dimethyl-1,3,3a,4-tetrahydrochromeno[4,3-c]pyrazole |

| This compound | Phenylhydrazine (Ph-NH-NH₂) | Pyrazole | 8-Bromo-1-phenyl-3,3-dimethyl-1,3,3a,4-tetrahydrochromeno[4,3-c]pyrazole |

Chromanone-Based Scaffolds for Advanced Organic Synthesis

The chroman-4-one framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. nih.gov The derivatization of this compound allows for the systematic exploration of chemical space around this core structure.

By utilizing the cross-coupling reactions described in section 4.1, chemists can attach a wide variety of functional groups at the C-6 position. This allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. The resulting library of compounds can be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug discovery. nih.govnih.gov

Furthermore, the C-4 ketone provides another point for modification. It can be reduced to a hydroxyl group, converted to an oxime, or used in olefination reactions, further increasing the structural diversity of the synthesized molecules. The gem-dimethyl group at the C-3 position provides steric bulk and locks the conformation of the dihydropyranone ring, which can be advantageous in designing molecules with specific three-dimensional shapes to fit into a biological target's binding site.

Exploration of Stereoselective Derivatization Strategies

While the 3,3-dimethyl substitution on the chromanone ring precludes the formation of a stereocenter at the C-3 position, stereoselectivity becomes crucial when modifying the C-4 carbonyl group.

The reduction of the C-4 ketone to a chroman-4-ol introduces a new stereocenter at C-4. Achieving this reduction stereoselectively to favor one enantiomer over the other is a key goal. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. For example, asymmetric hydrogenation of related chromone (B188151) systems has been shown to provide chiral chroman-4-ones with excellent enantioselectivity. organic-chemistry.org Similarly, the use of chiral borane (B79455) reagents or catalysts like those used in Noyori asymmetric hydrogenation can be explored for the stereoselective reduction of the this compound to the corresponding (R)- or (S)-alcohol.

These chiral chroman-4-ols are valuable synthetic intermediates. The stereochemistry of the hydroxyl group can significantly influence the biological activity of the final compound by dictating how it interacts with a chiral biological environment, such as an enzyme's active site.

Advanced Analytical and Spectroscopic Characterization of Reaction Products and Intermediates

Application of Multidimensional NMR Spectroscopy for Complex Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules like 6-Bromo-3,3-dimethylchroman-4-one. wikipedia.orgcreative-biostructure.com By spreading NMR signals across two frequency dimensions, 2D NMR techniques resolve signal overlap that is common in 1D spectra, providing clear information about molecular structure and connectivity. wikipedia.org

Commonly employed 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure. wikipedia.orgharvard.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com This provides a direct link between a proton and the carbon it is attached to.

By combining information from these experiments, a detailed and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of the target molecule and any reaction intermediates. numberanalytics.comresearchgate.netlibretexts.org

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Chromanone

This table provides representative chemical shift values for a chromanone derivative. Actual values for this compound would require experimental determination.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 4.5 (s, 2H) | 70.0 | H2 -> C3, C4, C8a |

| 3 | - | 35.0 | - |

| 3-Me | 1.2 (s, 6H) | 25.0 | H(3-Me) -> C2, C3, C4 |

| 4 | - | 192.0 | - |

| 5 | 7.8 (d) | 128.0 | H5 -> C4, C6, C7, C8a |

| 6 | - | 118.0 | - |

| 7 | 7.0 (d) | 122.0 | H7 -> C5, C6, C8, C8a |

| 8 | 7.5 (dd) | 125.0 | H8 -> C6, C7, C8a |

| 8a | - | 160.0 | - |

Note: This is an illustrative example. 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets. The specific coupling patterns and chemical shifts for this compound would be influenced by the bromine substituent.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and for analyzing its fragmentation pathways. HRMS provides highly accurate mass measurements, allowing for the calculation of molecular formulas with a high degree of confidence.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of chromanone derivatives, often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. researchgate.netscienceopen.com In a typical ESI-MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For chromanone systems, characteristic fragmentation patterns often involve retro-Diels-Alder (RDA) reactions. researchgate.net The presence of the bromine atom in this compound is particularly useful in mass spectrometry, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear marker for bromine-containing fragments. nih.govresearchgate.net This isotopic signature helps in the identification of metabolites and degradation products in complex mixtures. nih.gov

Common fragmentation pathways for chromanones can include:

Alpha-cleavage adjacent to the carbonyl group. libretexts.org

Loss of small neutral molecules like CO. researchgate.net

Cleavage of the pyranone ring.

The fragmentation of related brominated compounds has been studied, indicating that neutral losses of HBr and Br₂ can occur. nih.gov The analysis of these fragmentation patterns allows for a detailed structural characterization of the molecule. researchgate.net

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Structure/Formula | Calculated m/z |

| Molecular Ion [M+H]⁺ | C₁₁H₁₂BrO₂⁺ | 269.0019 / 271.0000 |

| Loss of methyl radical | C₁₀H₉BrO₂⁺ | 253.9760 / 255.9741 |

| Loss of isobutylene | C₇H₅BrO₂⁺ | 214.9498 / 216.9479 |

| Retro-Diels-Alder Fragment | C₉H₈BrO⁺ | 224.9756 / 226.9737 |

| Loss of CO from RDA fragment | C₈H₈Br⁺ | 196.9807 / 198.9788 |

Note: The two m/z values for bromine-containing fragments represent the contributions from the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule. copbela.orgyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. copbela.org Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorptions would include:

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1680-1660 cm⁻¹.

C-O Stretch: Absorptions corresponding to the aryl-alkyl ether linkage.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region, indicative of the benzene (B151609) ring.

C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds, usually found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org

C-Br Stretch: This absorption occurs in the fingerprint region at lower wavenumbers.

The position and intensity of these bands can provide information about the electronic environment and conformation of the molecule. youtube.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org While the carbonyl stretch is also observable in Raman spectra, non-polar bonds like C-C and certain ring vibrations can be more prominent than in IR spectra. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the chromanone ring system and can provide insights into the molecular structure and composition. spectroscopyonline.comnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | IR | 1680-1660 | Strong |

| Aromatic C=C | IR | 1600-1450 | Medium to Weak |

| Aliphatic C-H | IR | 3000-2850 | Medium |

| Aromatic C-H | IR | 3100-3000 | Medium |

| Aryl-Alkyl Ether (C-O) | IR | 1250-1000 | Strong |

| C-Br | IR | 600-500 | Medium to Strong |

| Ring Vibrations | Raman | Variable | Variable |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule.

For a molecule like this compound, a crystal structure analysis would unambiguously confirm:

The connectivity of all atoms, confirming the chromanone skeleton.

The position of the bromine atom on the aromatic ring.

The bond lengths, bond angles, and torsion angles throughout the molecule.

The conformation of the dihydropyranone ring, which typically adopts a half-chair or sofa conformation in related flavanones. researchgate.net

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, if present. researchgate.netnih.gov

Crystal structures of related chromanone derivatives have been reported, providing valuable comparative data. researchgate.netnih.govjst.go.jp For example, the crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one has been determined, offering insights into the geometry and packing of a similar brominated chromanone framework. researchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters for a Chromanone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1334.2 |

| Z (molecules/unit cell) | 4 |

Note: These are example values. The actual crystallographic data for this compound would need to be determined experimentally.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. bridgewater.edu A reversed-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for analyzing this compound. researchgate.net A UV detector can be used for quantification, as the chromanone core contains a strong chromophore. HPLC is invaluable for determining the percentage purity of the final product and for tracking the disappearance of starting materials and the appearance of products over the course of a reaction. bridgewater.edudigitellinc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile and thermally stable compounds. nih.gov The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. oshadhi.co.uk GC-MS provides both the retention time (for identification and quantification) and the mass spectrum (for structural confirmation) of each component in a mixture. nih.gov This technique is highly effective for assessing purity by detecting and identifying any volatile impurities or byproducts. nih.gov The percent purity can be calculated from the relative peak areas in the chromatogram, though it's important to use reference standards for accurate quantification. youtube.com

The choice between HPLC and GC-MS depends on the volatility and thermal stability of the analyte and any intermediates. Both techniques are crucial for ensuring the quality control of synthesized this compound.

Interactive Data Table: Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Information Obtained |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 silica | Acetonitrile/Water gradient | Retention time, Purity, Quantification |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Polysiloxane | Inert gas (e.g., Helium) | Retention time, Mass spectrum, Purity, Structural ID |

Future Research Directions and Unexplored Methodological Avenues

Challenges in Selective Functionalization of Poly-Substituted Chromanones

A primary challenge in the chemistry of poly-substituted chromanones, such as 6-bromo-3,3-dimethylchroman-4-one, lies in achieving site-selective functionalization. nih.govrsc.org The chromone (B188151) and chromanone skeletons possess multiple reactive sites, including the C-2, C-3, and various positions on the benzo-fused ring (e.g., C-5, C-6, C-7, C-8). nih.govresearchgate.net The presence of existing substituents, like the bromine atom and gem-dimethyl group, introduces further complexity by influencing the electronic properties and steric accessibility of these sites.

Direct C-H bond activation has emerged as a powerful strategy for introducing new functional groups, but achieving high regioselectivity is a significant hurdle. nih.govresearchgate.netrsc.org The ketone group at C-4 can act as a directing group, facilitating functionalization at the C-5 position through chelation-assisted, transition-metal-catalyzed reactions. nih.govrsc.orgrsc.org However, functionalizing other positions often requires navigating the innate electronic biases of the molecule. For instance, the C-3 position is typically targeted by electrophilic partners due to its electron-rich nature, while the C-2 position is more amenable to nucleophilic attack. nih.govrsc.org

For a molecule like this compound, the bromine at the 6-position serves as a handle for cross-coupling reactions, but its electronic-withdrawing nature can deactivate the aromatic ring, complicating further electrophilic substitution. gu.se Conversely, the development of methods that can selectively activate a specific C-H bond while the bromo-substituent remains intact for subsequent transformations is a key area of future research. This includes designing catalysts that can distinguish between electronically and sterically similar C-H bonds on the aromatic ring, a challenge that remains at the forefront of synthetic chemistry. nih.govresearchgate.net

Integration of Flow Chemistry and Automation in Chromanone Synthesis

The synthesis of complex molecules like substituted chromanones often involves multi-step processes that can be time-consuming and difficult to scale. mdpi.comresearchgate.net Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers a transformative solution. digitellinc.comnoelresearchgroup.com This technology provides significant advantages, including superior control over reaction parameters like temperature and residence time, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous reagents or unstable intermediates. mdpi.comdigitellinc.comnih.gov

The integration of flow chemistry into chromanone synthesis can streamline multi-step sequences by "telescoping" reactions, where the output of one reactor is fed directly into the next without intermediate purification steps. mdpi.com This approach is particularly valuable for building the chromanone core and for subsequent functionalization reactions. researchgate.netvapourtec.com Furthermore, automation is a cornerstone of modern flow chemistry. digitellinc.comresearchgate.net Automated platforms can perform numerous reactions with high precision, enabling high-throughput screening of reaction conditions to rapidly identify optimal parameters. researchgate.netsoci.org This self-optimizing capability, which often uses feedback algorithms and online analysis, can significantly accelerate the development of new synthetic routes to chromanone derivatives. researchgate.net The ability to safely handle hazardous reagents and operate at extreme temperatures and pressures in flow reactors also expands the accessible chemical space for chromanone synthesis. noelresearchgroup.comsoci.org

Development of Novel Catalytic Systems for Chromanone Transformations

Catalysis is central to the efficient and selective synthesis of chromanones. nih.govnih.gov Future research will undoubtedly focus on the discovery and application of novel catalytic systems to overcome existing limitations.

Transition Metal Catalysis: Transition metals like palladium, rhodium, iridium, cobalt, and copper are instrumental in C-H activation, cross-coupling, and annulation reactions to build and functionalize the chromanone scaffold. nih.govrsc.org Future work will likely involve developing catalysts with higher selectivity and activity, allowing for reactions under milder conditions. For instance, creating catalysts that can selectively functionalize one C-H bond over another in a poly-substituted chromanone is a major goal. nih.govresearchgate.net Copper-catalyzed Ullmann coupling, for example, is a known method for converting C-Br bonds into C-N bonds, a useful transformation for bromo-substituted chromanones. mdpi.com

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for constructing chiral chromanones with high enantioselectivity. researchgate.net Chiral amines and N-heterocyclic carbenes (NHCs) have been successfully employed in cascade reactions to build complex, fused-ring systems. researchgate.netrsc.orgorganic-chemistry.org The development of new bifunctional organocatalysts that can activate multiple reactants simultaneously will enable more complex and atom-economical transformations. wordpress.com

Biocatalysis: The use of enzymes to perform chemical transformations is a growing area of interest. vapourtec.com While less explored for chromanones specifically, biocatalysis offers the potential for unparalleled selectivity under environmentally benign conditions. Future research could explore the use of engineered enzymes for selective oxidations, reductions, or asymmetric reactions on the chromanone core.

Sustainability and Green Chemistry Innovations in Chromanone Research

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly guiding synthetic strategy. researchgate.netajpsonline.comox.ac.uk This paradigm shift is highly relevant to chromanone synthesis.

Future research will focus on several key areas of green innovation:

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound synthesis are being explored to accelerate reactions, often leading to higher yields and shorter reaction times while minimizing energy consumption. researchgate.netnih.govresearchgate.net

Sustainable Solvents: A major goal is to replace traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. researchgate.netnih.govresearchgate.net The development of reactions that can proceed in aqueous media is a significant step toward greener processes. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are inherently atom-economical and efficient. researchgate.netresearchgate.net Designing novel MCRs and cascade reactions for chromanone synthesis is a key avenue for sustainable chemistry. wordpress.comresearchgate.net

Recyclable Catalysts: The use of heterogeneous or nanoparticle-based catalysts that can be easily recovered and reused improves the cost-effectiveness and reduces the environmental footprint of the synthesis. researchgate.netresearchgate.net

These green approaches are not only environmentally responsible but also often lead to more efficient and scalable synthetic processes. researchgate.netresearchgate.net

Emerging Roles in Materials Science or Chemical Probes (Excluding Biological Contexts)

While chromanones are widely studied for their biological activities, their unique structural and photophysical properties suggest potential applications in other fields. acs.orgnih.gov Research into these non-biological roles is an emerging frontier.

Fluorescent Probes: The chromone scaffold, a close structural relative of chromanone, is known to exhibit promising fluorescent activity. rsc.orgresearchgate.net This property can be harnessed to develop chemical sensors. Functionalized chromones have shown potential in detecting metal ions, suggesting that specifically designed chromanone derivatives could also serve as fluorescent probes. rsc.org The substituents on the chromanone ring can be tailored to modulate the fluorescence properties and to impart selectivity for specific analytes.

Materials Science: The rigid, heterocyclic structure of chromanones makes them interesting building blocks for novel organic materials. nih.gov Polymers incorporating the chromanone moiety could possess unique thermal, electronic, or optical properties. For example, conjugated organic polymers containing heteroatoms are studied for a range of applications, and the chromanone unit could be integrated into such systems. mdpi.com

Agrochemicals: Flow chemistry has been utilized in the agrochemical industry to synthesize novel, active compounds. thalesnano.com The chromanone scaffold, as a privileged structure, could be explored for the development of new agrochemicals like fungicides or insecticides. nih.govthalesnano.com

Exploring these avenues requires a multidisciplinary approach, combining synthetic chemistry with materials science and analytical chemistry to fully realize the potential of chromanone derivatives beyond the biological realm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.